REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]([CH2:8][N:9]2[CH:13]=[CH:12][C:11]([NH2:14])=[N:10]2)[CH:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].[C:20](Cl)(Cl)=[S:21]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][N:9]2[CH:13]=[CH:12][C:11]([N:14]=[C:20]=[S:21])=[N:10]2)[N:7]=1 |f:1.2|
|
Name
|
Intermediate 48
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=N1)CN1N=C(C=C1)N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.019 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WASH
|
Details
|
washed with 5 mL of distilled water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer was dried over MgSO4 (anh)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC=C1)CN1N=C(C=C1)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.192 mmol | |
AMOUNT: MASS | 45 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |